N-(4-Bromo-5-fluoro-2-methylphenyl)acetamide N-(4-Bromo-5-fluoro-2-methylphenyl)acetamide
Brand Name: Vulcanchem
CAS No.: 633335-80-5
VCID: VC2094952
InChI: InChI=1S/C9H9BrFNO/c1-5-3-7(10)8(11)4-9(5)12-6(2)13/h3-4H,1-2H3,(H,12,13)
SMILES: CC1=CC(=C(C=C1NC(=O)C)F)Br
Molecular Formula: C9H9BrFNO
Molecular Weight: 246.08 g/mol

N-(4-Bromo-5-fluoro-2-methylphenyl)acetamide

CAS No.: 633335-80-5

Cat. No.: VC2094952

Molecular Formula: C9H9BrFNO

Molecular Weight: 246.08 g/mol

* For research use only. Not for human or veterinary use.

N-(4-Bromo-5-fluoro-2-methylphenyl)acetamide - 633335-80-5

Specification

CAS No. 633335-80-5
Molecular Formula C9H9BrFNO
Molecular Weight 246.08 g/mol
IUPAC Name N-(4-bromo-5-fluoro-2-methylphenyl)acetamide
Standard InChI InChI=1S/C9H9BrFNO/c1-5-3-7(10)8(11)4-9(5)12-6(2)13/h3-4H,1-2H3,(H,12,13)
Standard InChI Key KCEWAUIVDCPPQJ-UHFFFAOYSA-N
SMILES CC1=CC(=C(C=C1NC(=O)C)F)Br
Canonical SMILES CC1=CC(=C(C=C1NC(=O)C)F)Br

Introduction

N-(4-Bromo-5-fluoro-2-methylphenyl)acetamide is a synthetic organic compound with a molecular formula of C₉H₉BrFNO and a molecular weight of 246.08 g/mol . This compound is of interest in various scientific fields due to its unique chemical structure and potential biological activities.

Synthesis and Preparation

The synthesis of N-(4-Bromo-5-fluoro-2-methylphenyl)acetamide typically involves the reaction of 4-bromo-5-fluoro-2-methylaniline with acetic anhydride or acetyl chloride in the presence of a base. The reaction conditions may vary depending on the specific method used, often involving polar solvents and moderate temperatures.

Potential Applications

Compounds with similar structures to N-(4-Bromo-5-fluoro-2-methylphenyl)acetamide have been studied for their potential biological activities, including antimicrobial and anticancer properties. The presence of bromine and fluorine substituents can enhance the compound's reactivity and interaction with biological targets .

Mechanism of Action

The biological activity of this compound is likely attributed to its ability to interact with specific enzymes or proteins within biological systems. The bromine and fluorine atoms may enhance its binding affinity to target proteins, potentially modulating metabolic pathways or influencing physiological processes such as inflammation and microbial growth .

Comparison with Similar Compounds

Compound NameMolecular FormulaKey Features
N-(4-Bromo-5-fluoro-2-methylphenyl)acetamideC₉H₉BrFNOBromine and fluorine substituents enhance reactivity and biological activity .
N-(4-Bromo-5-chloro-2-methylphenyl)acetamideC₉H₉BrClNOChlorine instead of fluorine; different chemical and biological properties .
N-(4-Bromo-2-fluoro-5-methylphenyl)acetamideC₉H₉BrFNODifferent positioning of fluorine; affects chemical reactivity and biological activity .

Storage and Handling

N-(4-Bromo-5-fluoro-2-methylphenyl)acetamide should be stored in a sealed container in a dry environment at room temperature. Handling should follow standard safety protocols for organic compounds, including the use of protective equipment and proper ventilation.

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator